6-Chloro-1,3,5-triazine-2,4-diamine-13C3

LC-MS/MS Isotope Dilution Internal Standard

6-Chloro-1,3,5-triazine-2,4-diamine-13C3 is the superior isotope dilution internal standard for LC-MS/MS quantification of desethyl-desisopropyl atrazine (DACT). Unlike unlabeled DACT (CAS 3397-62-4) which co-elutes, the +3 Da mass shift delivers baseline-resolved MS/MS transitions (m/z 149→82 vs. 146→79), correcting matrix-induced ion suppression and extraction variability. Certified VETRANAL® analytical standard with ≥99% atom 13C enrichment, it provides traceable, audit-ready results for environmental water, food residue, and degradation studies under ISO 17025/GLP. Choose 13C over deuterated analogs to avoid differential retention times and fragmentation discrepancies.

Molecular Formula C3H4ClN5
Molecular Weight 148.53 g/mol
CAS No. 1216850-33-7
Cat. No. B563095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,3,5-triazine-2,4-diamine-13C3
CAS1216850-33-7
Synonyms2,4-Diamino-6-chloro-1,3,5-triazine-3C3;  2,4-Diamino-6-chloro-s-triazine-3C3;  NSC 680830-3C3;  2,4-Diamino-6-chlorotriazine-3C3;  2-Chloro-1,3,5-triazine-4,6-diamine-3C3;  NSC 7965-3C3;  2-Chloro-4,6-bis(amino)-1,3,5-triazine-3C3;  2-Chloro-4,6-_x000B_bisamino-
Molecular FormulaC3H4ClN5
Molecular Weight148.53 g/mol
Structural Identifiers
InChIInChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1
InChIKeyFVFVNNKYKYZTJU-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,3,5-triazine-2,4-diamine-13C3 (CAS 1216850-33-7) for Isotope Dilution LC-MS/MS Quantification


6-Chloro-1,3,5-triazine-2,4-diamine-13C3 (CAS 1216850-33-7) is a stable isotope-labeled analog of 6-chloro-1,3,5-triazine-2,4-diamine (unlabeled CAS 3397-62-4), with three 13C atoms substituted at the 2, 4, and 6 ring positions [1]. The compound is also known as Desethyl-desisopropyl Atrazine-13C3 (DACT-13C3) and is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of atrazine metabolites and related triazine residues in environmental, agricultural, and food safety matrices .

Why 6-Chloro-1,3,5-triazine-2,4-diamine-13C3 Cannot Be Replaced by Unlabeled or Other Isotopic Analogs


The unlabeled 6-chloro-1,3,5-triazine-2,4-diamine (CAS 3397-62-4) and the 13C3-labeled compound are chemically indistinguishable in most contexts but critically diverge in mass spectrometric applications. While the unlabeled compound co-elutes identically and shares the same ionization efficiency, it cannot serve as an internal standard because its m/z signal overlaps with the target analyte, precluding independent quantification . In contrast, the +3 Da mass shift of the 13C3-labeled analog (M+3) provides baseline-resolved MS/MS transitions (e.g., m/z 146 → 79 for unlabeled vs. m/z 149 → 82 for labeled), enabling accurate correction for matrix-induced ion suppression/enhancement and extraction variability [1]. Alternative deuterated analogs may exhibit differential retention times (deuterium isotope effects) and variable fragmentation pathways, which can compromise quantitative accuracy relative to 13C-labeled standards [2].

Quantitative Differential Evidence: 6-Chloro-1,3,5-triazine-2,4-diamine-13C3 vs. Unlabeled and Alternative Isotopic Analogs


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Baseline-Resolved Quantification

6-Chloro-1,3,5-triazine-2,4-diamine-13C3 exhibits a molecular weight of 148.53 g/mol, which is +3 Da greater than the unlabeled compound (145.55 g/mol) due to the substitution of three 12C atoms with 13C at the 2, 4, and 6 ring positions [1]. This mass shift yields distinct MS/MS precursor and product ions (e.g., m/z 146→79 for unlabeled vs. m/z 149→82 for 13C3-labeled) that are chromatographically co-eluting but spectrally resolved, allowing the internal standard to precisely correct for ionization variability without interfering with analyte quantification .

LC-MS/MS Isotope Dilution Internal Standard Triazine Metabolites

Isotopic Purity and Atom% 13C Specification for Quantitative Trace Analysis

The compound is supplied with a minimum 99% atom 13C isotopic enrichment and chemical purity ≥95% (by CP) or ≥98% (by HPLC), as specified by multiple vendors . This high enrichment ensures minimal isotopic cross-talk between the analyte and internal standard channels, a prerequisite for low-level quantification (e.g., sub-ng/g or ppt levels in environmental samples) . In contrast, unlabeled analytical standards lack any isotopic differentiation, while lower-enrichment labeled compounds (e.g., 98% atom) can introduce quantifiable bias at trace concentrations.

Stable Isotope 13C Labeling Isotopic Enrichment Trace Analysis

UV Spectral and pKa Differentiation: Distinct Physicochemical Profile vs. Unsubstituted Triazines

While the 13C3 label does not alter UV absorption or pKa relative to the unlabeled compound, 6-chloro-1,3,5-triazine-2,4-diamine (the parent structure) exhibits a markedly different electronic profile compared to its unsubstituted analog, 1,3,5-triazine-2,4-diamine (DT). Specifically, the chlorine substituent shifts the amino group dissociation pKa from 9.35 ± 0.2 (for DT) to 11.5 ± 0.1 (for ClDT) and the ring protonation pKb from 3.5 ± 0.2 to 1.2 ± 0.1 [1]. This confirms that the chloro-substituted triazine is a distinct chemical entity with altered acid-base behavior and UV absorption bands in the 235–267 nm range, which differ from DT [1].

UV Spectroscopy pKa Dissociation Constant Triazine Chemistry

Analytical-Grade Certification and Instrument Compatibility (VETRANAL®)

The Sigma-Aldrich VETRANAL® grade of 6-Chloro-2,4-diamino-1,3,5-triazine-13C3 is explicitly certified for use as an analytical standard and is documented as suitable for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques [1]. This dual-platform compatibility contrasts with some triazine internal standards that are optimized solely for LC-MS/MS workflows and may exhibit thermal degradation or poor volatility in GC systems [2]. The neat format and >320°C melting point further support its use across diverse sample introduction methods.

Analytical Standard VETRANAL GC-MS HPLC Pesticide Residue Analysis

6-Chloro-1,3,5-triazine-2,4-diamine-13C3: Validated Application Scenarios for Procurement Decision-Making


Quantification of Atrazine Metabolites (DACT) in Groundwater and Surface Water

The 13C3-labeled compound serves as an isotope dilution internal standard for LC-MS/MS quantification of desethyl-desisopropyl atrazine (DACT), a terminal metabolite of the widely used herbicide atrazine. Its +3 Da mass shift allows precise correction for matrix effects in environmental water samples, enabling compliance with regulatory monitoring programs that require sub-ng/L detection limits . Pre-formulated solutions (e.g., 100 µg/mL in acetonitrile) are available for direct spiking into water samples prior to solid-phase extraction (SPE) .

Pesticide Residue Analysis in Food and Agricultural Commodities

In multiresidue pesticide screening methods, the VETRANAL®-certified standard provides traceable quantification of chlorotriazine residues in crops, soil, and processed foods. The ≥99% atom 13C enrichment ensures minimal isotopic overlap in complex matrices such as fatty extracts or high-pigment samples . The compound's suitability for both GC-MS and LC-MS/MS workflows supports its use in laboratories adhering to ISO 17025 or GLP guidelines [1].

Metabolic Fate and Environmental Persistence Studies of Triazine Herbicides

Researchers investigating the degradation pathways of atrazine, simazine, or propazine employ 6-Chloro-1,3,5-triazine-2,4-diamine-13C3 as a tracer to quantify the fully dealkylated metabolite (DACT) in soil microcosms, plant uptake studies, and biodegradation assays . The distinct pKa of the chloro-substituted triazine core (11.5 vs. 9.35 for unsubstituted analogs) confirms its chemical identity and ensures that observed signals correspond specifically to the target metabolite rather than other triazine derivatives [2].

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